

Solubility of 4-(4-Iodophenyl)-1-butanol in organic solvents

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Compound of Interest

Compound Name: 4-(4-Iodophenyl)-1-butanol

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An In-depth Technical Guide to the Solubility of **4-(4-Iodophenyl)-1-butanol** in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of **4-(4-Iodophenyl)-1-butanol**. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous molecules to predict its solubility profile in a range of common organic solvents. Furthermore, it outlines a detailed, standardized experimental protocol for the accurate determination of its solubility, ensuring reproducible and reliable results in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, formulation, and application of **4-(4-Iodophenyl)-1-butanol**.

Introduction

4-(4-Iodophenyl)-1-butanol is an organic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its molecular structure, featuring a polar hydroxyl group, a nonpolar butyl chain, and an iodophenyl ring, suggests a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding the solubility of this compound in different organic solvents is paramount for designing reaction conditions, developing purification strategies such as recrystallization, and formulating solvent-based delivery systems.

Predicted Solubility Profile

Direct, experimentally determined quantitative solubility data for **4-(4-Iodophenyl)-1-butanol** is not readily available in published literature. However, by examining the solubility of structurally related compounds, a reliable estimation of its solubility can be established. The key structural components influencing solubility are the polar alcohol group (-OH), the non-polar alkyl chain, and the large, hydrophobic iodophenyl group.

- **1-Butanol**: This shorter-chain alcohol exhibits moderate solubility in water (approximately 7.9 g/100 mL at room temperature) and is miscible with many organic solvents[1][2]. The butanol portion of **4-(4-Iodophenyl)-1-butanol** contributes to its potential for hydrogen bonding and solubility in polar organic solvents.
- **Iodobenzene**: This aromatic halide is generally insoluble in water but shows good solubility in non-polar or slightly polar organic solvents such as ether, chloroform, and benzene[3][4][5]. The iodophenyl group in **4-(4-Iodophenyl)-1-butanol** is a significant contributor to its overall hydrophobicity.
- **4-Phenyl-1-butanol**: This closely related analogue is described as being slightly soluble in water but soluble in organic solvents[6][7].

Based on these analogs, **4-(4-Iodophenyl)-1-butanol** is predicted to have low solubility in water and good solubility in a range of organic solvents, particularly those with intermediate to non-polar characteristics.

Table 1: Estimated Solubility of 4-(4-Iodophenyl)-1-butanol in Common Organic Solvents

Solvent	Predicted Solubility	Rationale
Polar Protic Solvents		
Methanol	High	The hydroxyl group can hydrogen bond with methanol.
Ethanol	High	Similar to methanol, ethanol is a good solvent for alcohols.
1-Butanol	High	"Like dissolves like" principle; the butanol chain enhances miscibility.
Water	Very Low	The large, non-polar iodophenyl group dominates, leading to poor aqueous solubility.
Polar Aprotic Solvents		
Dimethyl Sulfoxide (DMSO)	High	Strong polar aprotic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF)	High	Another powerful polar aprotic solvent.
Tetrahydrofuran (THF)	High	The ether linkage and cyclic structure can solvate both polar and non-polar moieties.
Acetone	Moderate to High	A versatile solvent that can dissolve many organic compounds.
Ethyl Acetate	Moderate	Less polar than acetone, but should still be a reasonable solvent.
Non-Polar Solvents		

Dichloromethane (DCM)	High	Effective at dissolving large organic molecules.
Chloroform	High	Similar to DCM, a good solvent for aromatic compounds.
Toluene	Moderate to High	The aromatic nature of toluene will interact favorably with the iodophenyl ring.
Hexane	Low to Moderate	The polarity of the alcohol group may limit solubility in highly non-polar alkanes.
Diethyl Ether	Moderate to High	A common solvent for a wide range of organic compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[8]. The following protocol is a standardized procedure that can be adapted for **4-(4-iodophenyl)-1-butanol**.

Materials and Equipment

- **4-(4-iodophenyl)-1-butanol** (solid)
- Selected organic solvents (analytical grade)
- Glass vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
- Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-(4-Iodophenyl)-1-butanol** to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
 - Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility measurements.
- Analysis:
 - Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of **4-(4-Iodophenyl)-1-butanol**.

- Prepare a calibration curve using standard solutions of known concentrations of **4-(4-Iodophenyl)-1-butanol** in the same solvent.
- Calculation:
 - Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **4-(4-Iodophenyl)-1-butanol**.



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Caption: Workflow for determining the solubility of **4-(4-Iodophenyl)-1-butanol**.

Conclusion

While direct quantitative data for the solubility of **4-(4-Iodophenyl)-1-butanol** in organic solvents is scarce, a qualitative assessment based on its structural components and the properties of analogous compounds provides valuable guidance for its handling and application. The compound is anticipated to be highly soluble in a variety of polar aprotic and non-polar organic solvents, with limited solubility in water. For precise quantitative measurements, the standardized shake-flask method detailed in this guide is recommended. This protocol, combined with the predicted solubility profile, offers a solid foundation for researchers working with **4-(4-Iodophenyl)-1-butanol**.

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